Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Overview
Description
“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is a chemical compound that belongs to the class of benzenecarboxylates . It has a CAS Number of 1155261-81-6 and a molecular weight of 370.97 . The IUPAC name for this compound is methyl 5-bromo-3-iodo-2-methoxybenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is 1S/C9H8BrIO3/c1-13-8-6 (9 (12)14-2)3-5 (10)4-7 (8)11/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” has a molecular weight of 370.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Applications
- A study by Niknam and Nasehi (2002) discussed the regioselective ring opening of epoxides with elemental iodine and bromine in the presence of a catalyst to afford vicinal iodo alcohols and bromo alcohols, showcasing a method that could potentially be applied to compounds like methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate for the synthesis of halohydrins under neutral conditions (Niknam & Nasehi, 2002).
Biological Applications
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. This suggests that derivatives of methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate could potentially be modified for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activities
- Li, Li, Gloer, and Wang (2011) identified bromophenols from the marine red alga Rhodomela confervoides with strong antioxidant activities. This indicates the potential of structurally related compounds, such as methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate, to serve as sources of natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Anticancer Activities
- Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, demonstrating significant antioxidant and anticancer potential. This research underscores the possibility of methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate derivatives being explored for their anticancer activities (Dong et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-3-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHJSPLRNXOZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate | |
CAS RN |
1155261-81-6 | |
Record name | methyl 5-bromo-3-iodo-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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